4-(4-Methoxybenzyl)-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of the spirocyclic structure, along with the various functional groups, suggests that the molecule could have interesting chemical properties. The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would largely depend on the functional groups present in the molecule. For example, the methoxy group might undergo substitution reactions, while the nitro group could participate in reduction reactions. The spirocyclic core of the molecule might also undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge distribution within the molecule .Scientific Research Applications
Supramolecular Arrangements
The compound "4-(4-Methoxybenzyl)-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane" and its derivatives have been explored for their role in supramolecular arrangements. For instance, the study by Graus et al. (2010) on cyclohexane-5-spirohydantoin derivatives, a related compound, delved into the relationship between molecular and crystal structures, focusing on how substituents influence supramolecular arrangements (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).
Synthesis and Structural Analysis
Several studies focus on the synthesis and structural analysis of compounds related to "4-(4-Methoxybenzyl)-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane". For example, Ismiyev et al. (2013) synthesized new cyclohexane-1,3-dicarboxylates with multiple stereogenic centers, providing insights into their molecular structures (Ismiyev, Maharramov, Aliyeva, Askerov, Mahmudov, Kopylovich, Naïli, & Pombeiro, 2013). Additionally, the synthesis and crystal structure of related oxaspirocyclic compounds were reported by Jiang and Zeng (2016), highlighting the importance of molecular geometry in these compounds (Jiang & Zeng, 2016).
Cholinergic Agents
In the field of medicinal chemistry, some derivatives of "4-(4-Methoxybenzyl)-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane" have been explored as potential cholinergic agents. Ishihara et al. (1992) synthesized a series of compounds, including diazaspirodecane diones, and tested them for muscarinic receptor binding affinity, demonstrating potential agonistic activities in specific assays (Ishihara, Yukimasa, Miyamoto, & Goto, 1992).
NMR Spectroscopy
The relative configuration of spirodecanes, which are structurally similar to the compound , has been studied using NMR spectroscopy. Guerrero-Alvarez et al. (2004) provided insights into the stereochemistry of such compounds using 13C, 15N, and 17O NMR (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[(4-methoxyphenyl)methyl]-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-27-20-8-2-17(3-9-20)16-23-14-15-28-21(23)10-12-22(13-11-21)18-4-6-19(7-5-18)24(25)26/h2-9H,10-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZICYIBRICOKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCOC23CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxybenzyl)-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane |
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